molecular formula C16H17BrN2O3 B5382312 1-(4-Bromophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea CAS No. 5753-16-2

1-(4-Bromophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea

Cat. No.: B5382312
CAS No.: 5753-16-2
M. Wt: 365.22 g/mol
InChI Key: DZRZRTNLZXGWFP-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a bromophenyl group and a methoxyphenoxyethyl group attached to a urea moiety

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea typically involves the reaction of 4-bromophenyl isocyanate with 2-(4-methoxyphenoxy)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a carbamate intermediate, which subsequently undergoes cyclization to form the desired urea derivative.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate, acids like hydrochloric acid or sulfuric acid, and solvents such as ethanol, methanol, or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea: This compound has a similar structure but with a different substitution pattern on the phenoxy group, which can lead to differences in chemical reactivity and biological activity.

    1-(4-Chlorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea: The presence of a chlorine atom instead of a bromine atom can affect the compound’s reactivity and interactions with biological targets.

    1-(4-Bromophenyl)-3-[2-(4-hydroxyphenoxy)ethyl]urea: The hydroxyl group can introduce additional hydrogen bonding interactions, influencing the compound’s solubility and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-bromophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3/c1-21-14-6-8-15(9-7-14)22-11-10-18-16(20)19-13-4-2-12(17)3-5-13/h2-9H,10-11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRZRTNLZXGWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCNC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347097
Record name ST005966
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5753-16-2
Record name ST005966
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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